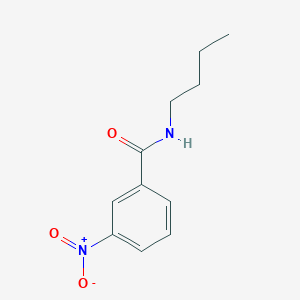

N-butyl-3-nitrobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-7-12-11(14)9-5-4-6-10(8-9)13(15)16/h4-6,8H,2-3,7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKPLRMLCSBJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324384 | |

| Record name | N-butyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70001-47-7 | |

| Record name | 70001-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-butyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization Strategies

Acyl Chloride-Mediated Amidation

The cornerstone of N-butyl-3-nitrobenzamide synthesis lies in the acyl chloride-mediated amidation, a two-step process that ensures high reactivity and efficient conversion.

Mechanism of 3-Nitrobenzoyl Chloride Formation

The initial and critical step in this synthetic route is the formation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid. This transformation is typically accomplished by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the subsequent loss of a proton to form a highly reactive intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of 3-nitrobenzoyl chloride, sulfur dioxide, and hydrogen chloride as byproducts. One documented procedure involves stirring 3-nitrobenzoic acid with thionyl chloride at reflux for 6 hours to yield the desired 3-nitrobenzoyl chloride. Similarly, reacting p-nitrobenzoic acid with phosphorus pentachloride has been shown to produce p-nitrobenzoyl chloride in yields of 90-96%. orgsyn.org

Nucleophilic Acyl Substitution with n-Butylamine

Once 3-nitrobenzoyl chloride is formed, it readily undergoes nucleophilic acyl substitution with n-butylamine to yield this compound. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This addition step forms a tetrahedral intermediate. youtube.comlibretexts.org

Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, often a second equivalent of the amine or an added scavenger like triethylamine (B128534), is typically used to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. This reaction is generally rapid and exothermic. youtube.comlibretexts.org

Optimization Parameters in Batch Processes

The successful and efficient production of this compound in a batch process hinges on the precise control of several key parameters. These factors influence the reaction rate, yield, and purity of the final product.

Temperature is a critical parameter throughout the synthesis. During the formation of 3-nitrobenzoyl chloride, elevated temperatures are often required to drive the reaction to completion, such as the reflux conditions used with thionyl chloride.

Conversely, the subsequent amidation reaction is highly exothermic, and careful temperature control is crucial. Maintaining sub-ambient temperatures, typically between -10°C and 10°C, during the addition of n-butylamine is essential to prevent uncontrolled exothermic reactions and the formation of side products. For the formation of the acyl chloride itself, maintaining a temperature range of 0–5°C can help minimize side reactions.

| Reaction Stage | Recommended Temperature Range | Rationale |

|---|---|---|

| 3-Nitrobenzoyl Chloride Formation | 0–5°C (initial) to Reflux | Minimizes initial side reactions, while reflux drives the reaction to completion. |

| Amidation (n-Butylamine Addition) | -10°C to 10°C | Controls the exothermic reaction and prevents the formation of impurities. |

The choice of solvent plays a significant role in the acylation reaction. Polar aprotic solvents are generally preferred as they can solvate the ionic intermediates and enhance the reaction rate. Dichloromethane (B109758) (DCM) is a commonly used solvent for the reaction between the acyl chloride and n-butylamine as it enhances reactivity while suppressing the undesirable hydrolysis of the acyl chloride. Other polar aprotic solvents like N,N-dimethylformamide (DMF) are also known to enhance reactivity. The selection of an appropriate solvent is crucial for maximizing the yield and purity of this compound.

| Solvent Type | Examples | Effect on Reaction |

|---|---|---|

| Polar Aprotic | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Enhances reactivity and suppresses hydrolysis of the acyl chloride. |

| Non-polar | Hexane, Toluene | Generally lower reactivity compared to polar aprotic solvents. |

The stoichiometry of the reactants is another key factor in optimizing the yield of this compound. To ensure the complete conversion of the valuable acyl chloride, a slight excess of n-butylamine is often employed. A molar ratio of 1.2:1 of n-butylamine to 3-nitrobenzoyl chloride is a common strategy to drive the reaction to completion and maximize the yield of the desired product. This excess of the amine also serves to neutralize the HCl byproduct, although an additional non-nucleophilic base like triethylamine can also be added for this purpose. Careful control of the molar ratio prevents unreacted starting materials from contaminating the final product, simplifying the purification process.

| Reactant | Recommended Molar Ratio (relative to 3-Nitrobenzoyl Chloride) | Purpose |

|---|---|---|

| n-Butylamine | 1.2 | Ensures complete conversion of the acyl chloride and neutralizes HCl byproduct. |

| Triethylamine (optional) | ~1.1 | Acts as a non-nucleophilic base to scavenge HCl. |

Role of Acid Scavengers (e.g., Triethylamine)

In the synthesis of this compound from 3-nitrobenzoyl chloride and n-butylamine, an acid scavenger such as triethylamine (TEA) plays a crucial role. The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the amine reactant, rendering it unreactive and thereby halting the desired amidation reaction.

Triethylamine is a tertiary amine that acts as a non-nucleophilic base. Its primary function is to neutralize the in-situ generated HCl, forming triethylammonium (B8662869) chloride. This prevents the protonation of n-butylamine, ensuring its availability to react with the 3-nitrobenzoyl chloride. By effectively scavenging the acid, triethylamine drives the reaction towards the formation of the desired this compound product, leading to higher yields. mdpi.com The selection of an appropriate acid scavenger and its stoichiometry are critical parameters for optimizing the synthesis of this compound.

Table 1: Common Acid Scavengers in Amidation Reactions

| Acid Scavenger | Chemical Formula | pKa of Conjugate Acid | Key Features |

| Triethylamine | (C₂H₅)₃N | 10.75 | Commonly used, effective, and readily available. |

| Diisopropylethylamine (Hünig's Base) | (i-Pr)₂NEt | 10.4 | Sterically hindered, reducing the likelihood of side reactions. |

| Pyridine | C₅H₅N | 5.25 | Aromatic amine, can also act as a catalyst in some reactions. |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | 5.15 | Another aromatic tertiary amine used as an acid scavenger. |

Boron Trifluoride Diethyl Etherate (BF₃-OEt₂) Catalyzed Transamidation

Transamidation reactions offer an alternative route to amide synthesis, involving the exchange of the amino group of an existing amide with a different amine. Boron trifluoride diethyl etherate (BF₃-OEt₂) has emerged as an effective Lewis acid catalyst for this transformation. rsc.orgresearchgate.net

Catalytic Activation Mechanisms

BF₃-OEt₂ is a convenient and easy-to-handle liquid source of boron trifluoride (BF₃), a strong Lewis acid. wikipedia.orgcommonorganicchemistry.comsigmaaldrich.com In the context of transamidation, BF₃ activates the carbonyl group of the starting amide, in this case, 3-nitrobenzamide (B147352). The lone pair of electrons on the carbonyl oxygen coordinates with the electron-deficient boron atom of BF₃. This coordination significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an incoming amine, such as n-butylamine. nbinno.commedcraveonline.com

The proposed mechanism involves the following key steps:

Activation of the Amide: The carbonyl oxygen of 3-nitrobenzamide attacks the boron atom of BF₃, forming a Lewis acid-base adduct.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-butylamine attacks the now highly electrophilic carbonyl carbon of the activated amide.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: A series of proton transfers and the subsequent elimination of the original amino group (as ammonia (B1221849) in this case) results in the formation of the more stable this compound.

Transition State Analysis (e.g., Six-Membered Ring)

While detailed transition state analysis for the BF₃-OEt₂ catalyzed transamidation of 3-nitrobenzamide is not extensively documented, related studies on Lewis acid-catalyzed amidations suggest the involvement of organized transition states. In some cases, a six-membered ring transition state can be postulated. This involves the coordination of the Lewis acid to the carbonyl oxygen, the incoming amine, and potentially a proton transfer shuttle, which can lower the activation energy of the reaction. The precise nature of the transition state would depend on the specific reactants, catalyst, and reaction conditions.

Substrate Scope and Functional Group Tolerance

BF₃-OEt₂-catalyzed transamidation has been shown to be effective for a variety of amides and amines. rsc.org The reaction conditions are generally mild, which allows for good functional group tolerance. researchgate.net For the synthesis of this compound, the nitro group is an important functional group to consider. Lewis acid-catalyzed reactions can sometimes be sensitive to the presence of other functional groups. However, reports on similar transformations suggest that the nitro group is generally well-tolerated under these conditions. The scope of the reaction can be influenced by the steric and electronic properties of both the starting amide and the incoming amine.

Table 2: Examples of BF₃-OEt₂ Catalyzed Reactions

| Reaction Type | Substrates | Key Feature |

| Transamidation | Primary amides and various amines | Access to diverse secondary and tertiary amides. rsc.org |

| C-C Bond Formation | α-EWG ketene-(S,S)-acetals and alcohols | Direct substitution of the hydroxyl group. nih.gov |

| Cleavage and Rearrangement | Epoxides | Formation of aldehydes or ketones. medcraveonline.com |

| 1,6-Conjugate Addition | para-Quinone methides | Synthesis of unsymmetrical diaryl-substituted methanes. researchgate.net |

Alternative Coupling Methodologies

Beyond the use of acyl chlorides and transamidation, other methods for the synthesis of this compound involve the activation of the carboxylic acid group of 3-nitrobenzoic acid.

Amidation Reactions via Activated Carboxylic Acid Derivatives

A common strategy in amide bond formation is the in-situ activation of a carboxylic acid with a coupling reagent. This approach avoids the need to first isolate a more reactive species like an acyl chloride. Various coupling reagents can be employed to generate a highly reactive intermediate that readily reacts with an amine.

For the synthesis of this compound, 3-nitrobenzoic acid can be reacted with n-butylamine in the presence of a coupling agent. Some examples of activated carboxylic acid derivatives and the reagents used to form them include:

Active Esters: Reagents like N-hydroxysuccinimide (NHS) can be used in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), to form an NHS ester of 3-nitrobenzoic acid. This active ester is then susceptible to nucleophilic attack by n-butylamine. google.com

Acyloxyphosphonium Salts: A mixture of triphenylphosphine (B44618) (PPh₃) and an oxidizing agent can activate the carboxylic acid to form a reactive acyloxyphosphonium salt, which then readily undergoes amidation. acs.orgresearchgate.net

Mixed Anhydrides: Reaction of the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base, generates a mixed anhydride (B1165640) that is highly reactive towards amines.

These methods often proceed under mild conditions and offer a broad substrate scope with good functional group tolerance. The choice of coupling reagent can be critical for optimizing the yield and purity of the final product, this compound.

Table 3: Common Coupling Reagents for Amidation

| Coupling Reagent Class | Example Reagent | Activating Species |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Acyloxyphosphonium salt |

| Uranium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Activated ester |

| Triazine-based | T3P (Propylphosphonic anhydride) | Mixed anhydride |

Catalytic Routes Employing Metal Nanoparticles (e.g., Co/SBA-15)

The use of heterogeneous catalysts, particularly metal nanoparticles supported on structured materials, represents a significant advancement in the synthesis of amides like this compound. Among these, cobalt nanoparticles supported on Santa Barbara Amorphous No. 15 (SBA-15) mesoporous silica (B1680970) have demonstrated notable efficacy.

SBA-15 is characterized by a well-ordered hexagonal mesoporous structure, high surface area, and uniform pore size, making it an excellent support for catalytic nanoparticles. researchgate.net The incorporation of cobalt nanoparticles into the SBA-15 matrix creates a robust and highly active catalyst. The synthesis of Co/SBA-15 can be achieved through methods like ultrasonic irradiation combined with pH adjustment, which ensures the mesoporous structure remains intact while dispersing the cobalt species. researchgate.net

In the context of this compound synthesis, Co/SBA-15 functions as an effective catalyst in amidation reactions. Research has shown that using cobalt oxide nanoparticles (Co/SBA-15) can achieve a 78% yield of this compound. chemicalbook.com This catalytic system operates efficiently under specific conditions, as detailed in the table below.

| Parameter | Value |

| Catalyst | Cobalt Oxide Nanoparticles (Co/SBA-15) |

| Reactants | 3-Nitrobenzaldehyde, Butylamine |

| Oxidant | Hydrogen Peroxide |

| Temperature | 70 °C |

| Reaction Time | 4 hours |

| Yield | 78% |

| Data derived from research on amidation reactions using Co/SBA-15 catalysts. chemicalbook.com |

The primary advantage of using such nanoparticle catalysts lies in their high activity and the potential for catalyst recycling, which aligns with green chemistry principles by reducing waste and production costs.

Solvent-Free Synthesis Conditions

A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to industrial waste and environmental pollution. sigmaaldrich.com Developing solvent-free synthesis conditions for this compound is therefore a critical area of research.

Solvent-free reactions offer several advantages:

Reduced Environmental Impact: Eliminates the need for solvent purchase, purification, and disposal.

Increased Safety: Avoids the use of flammable, toxic, and hazardous solvents.

Process Efficiency: Often leads to shorter reaction times and higher volumetric productivity.

Simplified Workup: The absence of a solvent can simplify product isolation and purification.

While specific, detailed research on solvent-free synthesis of this compound is emerging, related studies demonstrate the viability of this approach for amide synthesis. For instance, the synthesis of N-nitrosoamides from N-alkyl amides has been successfully performed under solvent-free conditions at room temperature. acs.org Similarly, the use of microreactor systems has enabled strongly exothermic reactions to be conducted in a solvent-free environment with high product purity. europa.eu These examples underscore the potential for developing a solvent-free route for this compound, likely involving mechanochemical methods (ball milling) or thermal condensation of 3-nitrobenzoic acid and n-butylamine, possibly with a solid-supported catalyst.

Process Intensification and Green Chemistry Principles in Synthesis

Process intensification and the application of green chemistry principles are integral to the modernization of chemical manufacturing. msu.edu These concepts aim to create safer, more efficient, and environmentally benign processes for producing chemicals like this compound. sigmaaldrich.com The core principles of green chemistry, such as waste prevention, atom economy, and the use of catalysis, provide a framework for these improvements. nih.govbdu.ac.in

Application of Continuous Flow Reactors

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical syntheses. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. europa.eu This technology offers several key advantages for the synthesis of this compound:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, which is crucial for managing exothermic reactions and preventing the formation of hotspots and side products. europa.eusemanticscholar.org

Improved Safety: The small internal volume of the reactor means that only a small quantity of hazardous material is present at any given time, significantly reducing the risks associated with highly reactive intermediates or exothermic processes. europa.eu

Increased Efficiency and Scalability: Continuous flow systems can reduce reaction times significantly. For instance, in the synthesis of the acyl chloride intermediate for this compound, continuous flow reactors can cut reaction times by 50% compared to batch methods. Scaling up production is achieved by running the system for longer periods rather than using larger, more hazardous reactors.

Automation and Integration: Flow reactors lend themselves to automation and can be integrated into multi-step synthetic sequences, streamlining the entire production process. nih.gov

| Feature | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited, risk of hotspots | Excellent, precise temperature control |

| Safety | Higher risk due to large volumes | Inherently safer with small volumes |

| Reaction Time | Longer (e.g., acyl chloride synthesis) | Reduced by up to 50% for similar reactions |

| Scalability | Requires larger vessels | Achieved by extending run time |

| Process Control | Less precise | High degree of control over parameters |

Development and Utilization of Immobilized Catalysts

The use of immobilized catalysts is a cornerstone of green and sustainable chemical synthesis. albany.edu Immobilization involves attaching a catalyst to a solid support, such as the Co/SBA-15 system discussed previously. This approach offers substantial benefits for the synthesis of this compound.

The primary advantage of an immobilized catalyst is the ease of separation from the reaction mixture. In contrast to homogeneous catalysts, which are dissolved in the reaction medium and are difficult to recover, heterogeneous immobilized catalysts can be easily removed by simple filtration. This enables:

Catalyst Recycling: The recovered catalyst can be reused for multiple reaction cycles, significantly lowering production costs and reducing the consumption of, often expensive or toxic, catalytic metals.

Product Purity: It prevents contamination of the final product with the catalyst, simplifying the purification process and eliminating the need for complex separation techniques.

Adaptability to Flow Chemistry: Immobilized catalysts are ideally suited for use in continuous flow systems, where they can be packed into a column or cartridge (a "packed-bed reactor") through which the reactants flow. nih.gov This configuration allows for continuous production without the need for downstream catalyst separation.

Waste Minimization and Environmental Footprint Reduction

Reducing the environmental footprint of chemical synthesis is a critical goal guided by the principles of green chemistry. bdu.ac.in For the production of this compound, several strategies contribute to waste minimization:

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is inherently superior to stoichiometric ones. nih.gov Catalysts are used in small amounts and are regenerated, whereas stoichiometric reagents are consumed and contribute to the waste stream. bdu.ac.in The use of Co/SBA-15 is a prime example of this principle in action.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Methods like direct amidation, if optimized, can offer higher atom economy than multi-step processes involving activating agents that end up as waste.

Elimination of Solvents and Hazardous Reagents: As discussed, moving towards solvent-free conditions is a major step in waste reduction. sigmaaldrich.com Furthermore, alternative synthetic routes, such as BF₃-OEt₂-catalyzed transamidation, can circumvent the need to handle hazardous intermediates like acyl chlorides and avoid the use of halogenated solvents. This aligns with the principle of designing less hazardous chemical syntheses. skpharmteco.com

By integrating advanced catalytic systems, continuous flow technology, and solvent-free conditions, the synthesis of this compound can be transformed into a more efficient, economical, and environmentally sustainable process.

Chemical Reactivity and Transformation Mechanisms

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a cornerstone of the chemical reactivity of N-butyl-3-nitrobenzamide, offering a gateway to a variety of amino-substituted derivatives.

The primary product of the reduction of this compound is N-butyl-3-aminobenzamide. This transformation involves the conversion of the nitro group (-NO₂) into an amino group (-NH₂). This reaction is a pivotal step in the synthesis of more complex molecules, as the resulting amino group can be further functionalized.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on carbon.

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The specific conditions, such as pressure, temperature, and catalyst choice, can be optimized to achieve high yields and selectivity.

Table 1: Catalysts for Hydrogenation of Nitroarenes

| Catalyst | Support | Typical Conditions |

|---|---|---|

| Palladium | Carbon (Pd/C) | H₂ (1-5 atm), Room Temperature |

| Platinum | Platinum(IV) oxide (PtO₂) | H₂ (1-3 atm), Room Temperature |

An alternative to catalytic hydrogenation using hydrogen gas is the use of hydrazine (N₂H₄) or its hydrate as a reducing agent in the presence of a catalyst. This method offers advantages in terms of operational simplicity and safety, as it avoids the need for high-pressure hydrogenation equipment.

Iron-based catalysts, such as iron(III) oxide hydroxide (FeO(OH)) or in situ generated iron oxide nanocrystals, have proven to be effective and environmentally benign for this purpose. The reaction is chemoselective, meaning the nitro group can be reduced without affecting other sensitive functional groups that might be present in the molecule. The proposed mechanism involves the in-situ formation of iron hydride species on the catalyst surface, which then act as the active hydrogen source for the reduction.

This method is attractive for its use of inexpensive and readily available iron catalysts, making it a more sustainable approach compared to methods employing precious metals. The reaction typically proceeds under mild conditions, and the byproducts are nitrogen gas and water, which are environmentally harmless.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the nitro group and the moderate deactivating effect of the N-butylcarboxamide group. Both groups direct incoming electrophiles to the meta position relative to their own positions.

In the case of this compound, the nitro group is at position 3. Therefore, the positions ortho and para to the nitro group (positions 2, 4, and 6) are strongly deactivated. The N-butylcarboxamide group at position 1 also directs incoming electrophiles to its meta positions (positions 3 and 5). The confluence of these directing effects means that any potential electrophilic substitution would be highly disfavored and, if forced, would likely occur at position 5, which is meta to both the nitro and the amide groups.

Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally difficult to perform on such a deactivated ring and would require harsh reaction conditions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NO₂ | 3 | Strong Electron-Withdrawing, Deactivating | meta (to position 3) |

Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.

In this compound, the nitro group is at the meta position relative to the N-butylcarboxamide group. If a leaving group were present at positions 2, 4, or 6, the nitro group at position 3 would not be in the optimal ortho or para position to stabilize the intermediate. However, if a leaving group were at position 1 (the amide itself, which is unlikely under typical SNAr conditions) or position 5, the nitro group would still be in a meta relationship. Therefore, this compound itself is not a prime candidate for SNAr reactions without further substitution.

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds is a well-studied process. In the case of this compound, the nitro group is the primary site of electrochemical activity. The reduction can proceed through different pathways depending on the pH of the medium.

In acidic, neutral, or basic media, the reduction of the nitro group can lead to the formation of various products. The initial steps often involve the formation of a nitroso and then a hydroxylamine intermediate. Further reduction can yield the corresponding amine, N-butyl-3-aminobenzamide.

Cyclic voltammetry studies on similar compounds, like p-nitrobenzamide, have shown that the reduction process is often irreversible and diffusion-controlled. The specific reduction potentials and the nature of the final products are highly dependent on the experimental conditions, including the electrode material, solvent, and supporting electrolyte. Under certain conditions, bimolecular products, such as azo or azoxy compounds, can also be formed through the coupling of intermediates.

One-Electron Cathodic Processes and Anion Radical Formation

In aprotic solvents such as N,N-dimethylformamide (DMF), the initial step in the electrochemical reduction of this compound is a reversible one-electron transfer to the nitro group, resulting in the formation of a stable anion radical. This process is observed as the first cathodic peak in cyclic voltammetry, typically occurring at a potential of approximately -1.0 V versus a standard calomel electrode (SCE).

The formation of the anion radical can be represented by the following equation:

R-NO₂ + e⁻ ⇌ [R-NO₂]⁻•

where R represents the N-butyl-benzamide moiety. The stability of this anion radical in aprotic media is significant, allowing for its characterization using techniques such as electron spin resonance (ESR) spectroscopy. The deep color often observed during the electrolysis of nitroaromatic compounds is attributed to the formation of these radical species.

The one-electron reduction potential is influenced by the electron-withdrawing nature of the nitro group, which is further modulated by the amide substituent on the aromatic ring. The position of the nitro group (meta to the amide) influences the electron density distribution and, consequently, the energy required for the electron transfer.

| Compound | Substituent (para) | E0 (V vs. SCE) |

|---|---|---|

| Nitrobenzene | -H | -1.15 |

| 4-Nitroaniline | -NH₂ | -1.36 |

| 4-Nitrobenzaldehyde | -CHO | -0.86 |

Note: Data for this compound is not available in this comparative table, which illustrates the effect of para-substituents on the reduction potential of nitrobenzene. The amide group in the meta position is expected to have a different electronic influence.

Formation of Dianionic Species

Following the initial one-electron reduction, the anion radical of this compound can undergo a second, typically irreversible, one-electron reduction at a more negative potential to form a dianion.

[R-NO₂]⁻• + e⁻ → [R-NO₂]²⁻

This second reduction step is generally less favored thermodynamically and the resulting dianion is significantly more basic and reactive than the anion radical. The potential at which this occurs is sensitive to the solvent and the presence of any charge-stabilizing species, such as counter-ions from the supporting electrolyte. The high reactivity of the dianion often leads to subsequent rapid chemical reactions, contributing to the irreversibility of the second cathodic wave observed in cyclic voltammetry.

Influence of Scan Rate and Solvent on Electrochemical Behavior

The electrochemical response of this compound is markedly affected by the scan rate in cyclic voltammetry and the nature of the solvent.

Scan Rate: At fast scan rates, the follow-up chemical reactions of the electrochemically generated species have less time to occur. This can make a chemically irreversible process appear electrochemically reversible. For the reduction of this compound, increasing the scan rate would be expected to increase the peak current of the anodic wave corresponding to the re-oxidation of the anion radical, indicating its relative stability on the timescale of the experiment. Conversely, at slow scan rates, subsequent chemical reactions become more prominent, leading to a decrease or disappearance of the anodic peak.

Solvent: The choice of solvent plays a critical role in the solvation and stability of the charged intermediates.

Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents favor the observation of distinct one-electron transfer steps and stabilize the anion radical through dipole-ion interactions. The reduction potentials can shift depending on the solvent's polarity and its ability to solvate cations of the supporting electrolyte.

Protic Solvents (e.g., water, alcohols): In the presence of proton donors, the electrochemical behavior becomes more complex. The highly basic anion radical and dianion can be rapidly protonated, leading to a multi-electron, multi-proton reduction wave that often bypasses the stable anion radical intermediate.

| Solvent | Dielectric Constant (ε) | E₁/₂ (V vs. Ag/Ag⁺) |

|---|---|---|

| Acetonitrile | 37.5 | -1.10 |

| Dimethylformamide (DMF) | 36.7 | -1.13 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -1.07 |

Note: This table illustrates the general trend for a model nitroaromatic compound. Similar solvent-dependent shifts in reduction potential would be expected for this compound.

Coupled Electron-Transfer and Chemical Reaction (EC) Processes

The electrochemical reduction of this compound is often not a simple electron transfer process but is coupled with subsequent chemical reactions, following an EC (Electrochemical-Chemical) mechanism. The nature of the chemical step depends on the reaction conditions.

In aprotic media, the anion radical, while relatively stable, can undergo slow decomposition pathways such as dimerization or reaction with trace impurities. The more reactive dianion is highly susceptible to follow-up reactions.

A common follow-up reaction for nitroaromatic anion radicals is disproportionation, particularly in the presence of proton sources, which can be represented as:

2[R-NO₂]⁻• + 2H⁺ → R-NO₂ + R-N(OH)₂

This reaction regenerates the starting material and produces a dihydroxylamine, which can further react.

Proton Transfer Effects in Electrode Reactions

The presence of proton donors dramatically alters the reduction mechanism of this compound. In protic media or in aprotic solvents with added proton sources (like phenols or carboxylic acids), the initial one-electron reduction is followed by rapid protonation of the anion radical.

[R-NO₂]⁻• + H⁺ → [R-NO₂H]•

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Further reduction can lead to the corresponding amine in a subsequent two-electron, two-proton step:

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural elucidation of N-butyl-3-nitrobenzamide, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR Chemical Shift Assignments and Multiplicity Analysis

Proton NMR spectra of this compound reveal distinct signals corresponding to the aromatic protons of the 3-nitrophenyl ring and the aliphatic protons of the N-butyl chain. The electron-withdrawing nature of the nitro and amide groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. libretexts.org

In a dimethyl sulfoxide (B87167) (DMSO-d₆) solution, the amide proton (N-H) is observed as a broad singlet at approximately 8.81 ppm. cam.ac.uk The aromatic protons appear as a series of multiplets between 7.76 and 8.68 ppm. cam.ac.uk The protons of the N-butyl group are observed in the upfield region, with the methylene (B1212753) group adjacent to the amide nitrogen (α-CH₂) appearing around 3.25-3.34 ppm. cam.ac.uk The subsequent methylene groups (β-CH₂ and γ-CH₂) resonate further upfield, and the terminal methyl group (δ-CH₃) appears as a triplet around 0.90 ppm. cam.ac.uk

Data obtained in a deuterated chloroform (B151607) (CDCl₃) solution shows a similar pattern, though the specific chemical shifts vary due to solvent effects. For instance, the amide proton appears more upfield at approximately 6.22 ppm. chegg.com

Table 1: ¹H NMR Chemical Shift (δ) and Multiplicity Data for this compound

| Protons | δ (ppm) in DMSO-d₆ cam.ac.uk | Multiplicity (DMSO-d₆) cam.ac.uk | δ (ppm) in CDCl₃ chegg.com | Multiplicity (CDCl₃) chegg.com |

|---|---|---|---|---|

| Amide (N-H) | 8.81 | brs | 6.22 | s |

| Aromatic (Ar-H) | 8.65-8.68 | m | 8.57 | s |

| Aromatic (Ar-H) | 8.33-8.38 | m | 8.36 | d |

| Aromatic (Ar-H) | 8.25-8.29 | m | 8.16 | d |

| Aromatic (Ar-H) | 7.76 | t (J = 8.0 Hz) | 7.65 | t |

| N-CH₂ (α) | 3.25-3.34 | m | 3.50 | q |

| CH₂ (β) | 1.47-1.58 | m | 1.64 | m |

| CH₂ (γ) | 1.25-1.40 | m | 1.44 | m |

s = singlet, brs = broad singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Carbon (¹³C) NMR Chemical Shift Assignments and Shielding Effects

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The spectrum, recorded in DMSO-d₆, shows eleven distinct signals corresponding to the eleven carbon atoms in the molecule. cam.ac.uk

The carbonyl carbon of the amide group is significantly deshielded and appears at the lowest field, around 163.9 ppm. cam.ac.uk The aromatic carbons are observed between 121.9 and 147.8 ppm. The carbon atom directly attached to the electron-withdrawing nitro group (C-NO₂) is highly deshielded and is found at 147.8 ppm. cam.ac.uk The carbons of the butyl chain appear in the upfield region, from 13.7 to 39.1 ppm, with the carbon adjacent to the nitrogen (α-C) being the most deshielded of the aliphatic carbons. cam.ac.uk

Table 2: ¹³C NMR Chemical Shift (δ) Assignments for this compound in DMSO-d₆

| Carbon Atom | Chemical Shift (δ) in ppm cam.ac.uk |

|---|---|

| Carbonyl (C=O) | 163.9 |

| Aromatic (C-NO₂) | 147.8 |

| Aromatic (Quaternary) | 136.0 |

| Aromatic (CH) | 133.6 |

| Aromatic (CH) | 130.1 |

| Aromatic (CH) | 125.7 |

| Aromatic (CH) | 121.9 |

| N-CH₂ (α) | 39.1 |

| CH₂ (β) | 31.1 |

| CH₂ (γ) | 19.7 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental for unambiguous structural confirmation.

An HSQC experiment would show direct one-bond correlations between protons and the carbons they are attached to, confirming, for example, which proton signal corresponds to the α-carbon at 39.1 ppm. cam.ac.uk

An HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is crucial for establishing the connectivity of the molecule's fragments. For instance, an HMBC spectrum would show a correlation between the amide proton (δ ~8.81 ppm) and the carbonyl carbon (δ ~163.9 ppm), as well as with the aromatic carbons, confirming the link between the butyl chain and the 3-nitrobenzoyl moiety. Although specific experimental 2D NMR data for this compound are not detailed in the surveyed literature, the application of these techniques is standard practice for the definitive structural elucidation of such compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum displays prominent absorption bands for the amide and nitro groups. While a specific spectrum for this compound is not available, data from the closely related compound N-(2-ethylhexyl)-3-nitrobenzamide provides highly relevant absorption values. cam.ac.uk

Characterization of Amide Carbonyl Stretch (C=O)

The amide functional group is characterized by several distinct vibrations. The most intense and diagnostic of these is the C=O stretching vibration. For N-(2-ethylhexyl)-3-nitrobenzamide, this absorption band appears at a frequency of 1639 cm⁻¹. cam.ac.uk This strong absorption is characteristic of a secondary amide carbonyl group and confirms its presence within the molecular structure.

Identification of Nitro Group Asymmetric and Symmetric Stretches (NO₂)

The nitro (NO₂) group is readily identified by two strong and characteristic stretching vibrations.

Asymmetric Stretch: This vibration typically occurs in the 1500-1550 cm⁻¹ range for aromatic nitro compounds. libretexts.org In the spectrum of N-(2-ethylhexyl)-3-nitrobenzamide, a strong absorption band is observed at 1528 cm⁻¹, which is assigned to the asymmetric NO₂ stretch. cam.ac.uk

Symmetric Stretch: This vibration appears at a lower frequency, generally between 1340-1390 cm⁻¹. libretexts.org A distinct band at 1348 cm⁻¹ in the spectrum of the analogue compound is attributed to the symmetric NO₂ stretch. cam.ac.uk

The presence of these two strong absorptions provides definitive evidence for the nitro functional group on the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) cam.ac.uk |

|---|---|---|

| Amide | C=O Stretch | 1639 |

| Nitro | NO₂ Asymmetric Stretch | 1528 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The technique provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for confirming its elemental composition and connectivity.

For this compound (C₁₁H₁₄N₂O₃), the calculated molecular weight is 222.24 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222. The fragmentation pattern is dictated by the compound's structure, featuring an amide linkage, a flexible n-butyl chain, and an aromatic nitro group.

The fragmentation process is expected to follow characteristic pathways for amides and aromatic nitro compounds. libretexts.org A primary cleavage event is the alpha-cleavage adjacent to the amide nitrogen, resulting in the loss of a propyl radical (•C₃H₇) to form a stable ion at m/z 179, or the loss of the entire butyl group to form the 3-nitrobenzamide (B147352) cation at m/z 166. Another significant fragmentation pathway involves the cleavage of the C-N amide bond, leading to the formation of the 3-nitrobenzoyl cation, a prominent peak at m/z 150. Further fragmentation of this ion can occur through the loss of the nitro group (NO₂) or carbon monoxide (CO). The butyl group itself can produce a characteristic ion at m/z 57.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 222 | [C₁₁H₁₄N₂O₃]⁺• | Molecular Ion (M⁺) |

| 166 | [C₇H₅N₂O₃]⁺ | Loss of butyl radical (•C₄H₉) |

| 150 | [C₇H₄NO₂]⁺ | Formation of 3-nitrobenzoyl cation |

| 120 | [C₇H₄O]⁺ | Loss of NO₂ from 3-nitrobenzoyl cation |

| 104 | [C₇H₄]⁺ | Loss of CO from [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ | Loss of C=O from benzoyl fragment |

X-ray Crystallography for Molecular Geometry and Crystal Packing

X-ray crystallography provides definitive, high-resolution data on the solid-state structure of this compound, revealing the precise spatial arrangement of atoms, molecular conformation, and the nature of intermolecular forces that govern the crystal lattice. While a specific crystal structure for this compound is not publicly available, its characteristics can be reliably inferred from crystallographic studies of analogous nitrobenzamide derivatives. nih.gov

The crystallographic analysis would yield precise measurements of bond lengths and angles. The amide group is expected to be nearly planar, with the C-N bond length (~1.33 Å) being intermediate between a single and double bond due to resonance. The C=O double bond would have a length typical for amides (~1.24 Å). Within the benzene (B151609) ring, the C-C bond distances would be approximately 1.39 Å, with slight variations due to the electronic effects of the electron-withdrawing nitro group and the amide substituent. The geometry of the nitro group would feature N-O bond lengths characteristic of nitroaromatics.

Table 2: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

|---|---|

| C=O (carbonyl) | ~1.24 |

| C-N (amide) | ~1.33 |

| C-C (aromatic) | ~1.39 |

| C-N (nitro) | ~1.47 |

Table 3: Expected Bond Angles in this compound

| Angle | Expected Value (°) |

|---|---|

| O=C-N (amide) | ~122 |

| C-N-H (amide) | ~120 |

| O-N-O (nitro) | ~125 |

Crystal packing is primarily governed by hydrogen bonding. In related nitrobenzamide structures, molecules are often linked by intermolecular N—H···O hydrogen bonds, where the amide N-H group serves as the donor and the carbonyl oxygen of an adjacent molecule acts as the acceptor. nih.gov This interaction typically results in the formation of one-dimensional chains or ribbons. nih.gov Weaker C—H···O interactions, involving aromatic or alkyl C-H groups and oxygen atoms from the nitro or carbonyl groups, are also expected to play a significant role in consolidating the three-dimensional crystal packing. nih.gov Van der Waals forces between the butyl chains and potential π-π stacking interactions between the aromatic rings of neighboring molecules would further contribute to the stability of the crystal lattice.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate the geometric and electronic properties of N-butyl-3-nitrobenzamide, providing a foundational understanding of its behavior.

Geometry Optimization and Energy Calculations

Table 1: Hypothetical Optimized Geometrical Parameters of this compound based on DFT Calculations

This table is illustrative and presents expected values based on general chemical principles and data for analogous compounds. Actual calculated values would require a specific computational study.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.35 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.22 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (amide) | ~121° | |

| O-N-O (nitro) | ~124° |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Wavenumbers)

DFT calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict the chemical shifts of the aromatic protons, influenced by the electron-withdrawing nitro group, and the distinct signals of the n-butyl chain protons. The aromatic protons are expected to appear in the downfield region of the spectrum.

IR Wavenumbers: The vibrational frequencies of this compound can be computed using DFT. These calculations help in assigning the characteristic vibrational modes observed in an experimental infrared (IR) spectrum. Key predicted wavenumbers would include the C=O stretching of the amide, the N-H stretching and bending vibrations, and the symmetric and asymmetric stretching of the NO₂ group.

Table 2: Expected Characteristic IR Wavenumbers for this compound from DFT Calculations

This table is illustrative and presents expected values based on general chemical principles and data for analogous compounds. Actual calculated values would require a specific computational study.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | ~3350 |

| C-H Stretch (aromatic) | ~3100 |

| C-H Stretch (aliphatic) | ~2960-2870 |

| C=O Stretch (Amide I) | ~1680 |

| N-H Bend (Amide II) | ~1550 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap. This would imply a higher chemical reactivity and the potential for charge transfer interactions. The distribution of HOMO and LUMO orbitals would likely show the HOMO localized on the benzene (B151609) ring and the amide group, while the LUMO would be concentrated around the nitro group and the aromatic ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions. The results would provide insights into the electronic structure and the nature of the orbitals involved in the electronic excitations of the molecule.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically colored in shades of blue). For this compound, the MESP surface would be expected to show a region of high negative potential around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group and the aromatic protons would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis can validate the meta-directing nature of the nitro group in electrophilic aromatic substitution reactions.

Molecular Docking and Molecular Dynamics Simulations (Focus on Chemical Interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule and a biological macromolecule, such as a protein or enzyme.

Molecular Docking: While specific molecular docking studies for this compound are not prominent in the literature, research on other nitrobenzamide derivatives has demonstrated their potential to bind to various enzymes. nih.govresearchgate.net A hypothetical docking study of this compound into the active site of a target protein could reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds with the amide group and π-π stacking interactions involving the aromatic ring.

Molecular Dynamics Simulations: MD simulations can provide a dynamic picture of the behavior of this compound in a biological environment, such as in solution or bound to a protein. These simulations can assess the stability of the docked pose, the flexibility of the ligand and protein, and the nature of the solvent interactions over time. This information is crucial for understanding the chemical interactions that govern the biological activity of the compound.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. Through methods like Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. These theoretical studies allow for the characterization of transient structures such as transition states and intermediates, which are often difficult or impossible to observe experimentally.

The formation of this compound, typically achieved through the reaction of a 3-nitrobenzoyl derivative (like 3-nitrobenzoyl chloride) with n-butylamine, proceeds via a nucleophilic acyl substitution mechanism. Computational models of this process focus on calculating the energy changes as the reactants approach and interact.

The generally accepted pathway involves a two-stage addition-elimination process. A tetrahedral intermediate is formed in this process. libretexts.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the acyl group. libretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, expelling the leaving group to yield the final amide product. libretexts.org

For the synthesis of this compound from 3-nitrobenzoyl chloride and n-butylamine, the key steps that are computationally modeled are:

Formation of the Tetrahedral Intermediate: The nitrogen atom of n-butylamine attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This leads to the formation of a high-energy tetrahedral intermediate. The transition state for this step involves the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-oxygen double bond.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and eliminates a chloride ion to reform the carbonyl group, resulting in the stable this compound product. A second transition state is associated with this elimination step.

Detailed computational analyses provide insights into the geometry of the transition states, including critical bond lengths and angles. The energy profile of the reaction can be plotted, illustrating the relative energies of the reactants, transition states, intermediates, and products.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

| Formation of Tetrahedral Intermediate (TS1) | DFT/B3LYP | 10-15 | -5 to -10 |

| Collapse of Intermediate (TS2) | DFT/B3LYP | 2-5 | -20 to -25 (overall) |

Table 1: Illustrative theoretical energetic data for the predicted reaction pathway of this compound synthesis. These values are hypothetical and based on trends observed in computational studies of similar amide bond formation reactions.

Such theoretical predictions are invaluable for understanding reaction mechanisms at a molecular level and can guide the optimization of reaction conditions to improve yield and selectivity.

Lack of Specific Research Data on the Supramolecular Chemistry of this compound Prevents Detailed Analysis

Despite a comprehensive search of scientific literature, detailed research specifically investigating the supramolecular chemistry and self-assembly of this compound is not publicly available. As a result, a thorough and scientifically accurate article adhering to the requested detailed outline on its hydrogen bonding networks and supramolecular aggregates cannot be generated.

While general information regarding the synthesis and basic properties of this compound can be found, in-depth crystallographic studies and analyses of its specific intermolecular interactions are absent from the current body of scientific research. Such studies are fundamental for detailing the precise nature of hydrogen bonds and the resulting supramolecular architectures.

Some research has been conducted on the charge-transfer interactions between this compound and polymers like poly(9-vinylcarbazole). acs.orgacs.org These studies focus on electronic properties relevant to materials science rather than the specific self-assembly of the compound itself through hydrogen bonding. For instance, the complexation equilibrium constant of this compound with poly(9-vinylcarbazole) has been compared to that of N-butyl-3,5-dinitrobenzamide, indicating its role as an electron acceptor. acs.orgacs.org However, this does not provide the necessary data to elaborate on the specific sections requested.

Literature on related compounds, such as other derivatives of 3-nitrobenzamide (B147352), does discuss the presence of N—H⋯O and C—H⋯O hydrogen bonds that stabilize their crystal structures. For example, in 4-chloro-3-nitrobenzamide, these interactions are crucial for the formation of its crystal lattice. Nevertheless, without specific crystallographic data for this compound, any discussion of its hydrogen bonding and supramolecular architecture would be speculative and would not meet the required standards of scientific accuracy for the requested article.

The absence of published research in the following key areas for this compound makes the generation of the requested content impossible:

Supramolecular Chemistry and Self Assembly Research

Characterization of Supramolecular Structures

The elucidation of the architecture and properties of supramolecular assemblies derived from N-butyl-3-nitrobenzamide relies on a suite of advanced analytical techniques. These methods provide critical insights into the morphology, dimensionality, and structural details of the self-assembled nanostructures at various length scales. The functional groups of this compound, namely the amide and the nitro group, are capable of forming non-covalent interactions such as hydrogen bonds and π-π stacking, which are expected to drive the self-assembly process. The characterization of the resulting structures is paramount to understanding their formation and potential applications.

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a powerful, non-destructive technique for probing the crystalline structure of materials. In the context of this compound, single-crystal XRD would be the definitive method to determine the precise three-dimensional arrangement of the molecules in a crystalline state. This analysis reveals detailed information on bond lengths, bond angles, and the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the formation of the supramolecular architecture.

For powdered or polycrystalline samples of self-assembled this compound, Powder X-ray Diffraction (PXRD) would provide information on the crystalline phases present, the unit cell dimensions, and the degree of crystallinity. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline structure.

Hypothetical XRD Data for Crystalline this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 22.1 |

| β (°) | 95.5 |

| Volume (ų) | 1202.4 |

| Z | 4 |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. mdpi.com It is particularly well-suited for characterizing the morphology of self-assembled nanostructures of this compound on a substrate. AFM can be operated in various environments, including ambient air and liquid, which allows for the study of the self-assembly process in situ.

In a typical experiment, a solution of this compound would be deposited on a flat substrate, and after evaporation of the solvent, the resulting nanostructures would be imaged. AFM would reveal the shape, size, and distribution of the assemblies, such as nanofibers, nanoribbons, or vesicles. Furthermore, AFM can provide information on the mechanical properties of the supramolecular structures, such as their stiffness and adhesion. acs.org

Although specific AFM studies on this compound were not identified, research on similar aromatic amides has demonstrated the utility of AFM in visualizing their self-assembled fibrillar networks. nottingham.ac.uk The following table illustrates the type of morphological data that could be obtained from AFM analysis of this compound assemblies under different preparation conditions.

Illustrative AFM Morphological Data for this compound Assemblies

| Preparation Condition | Observed Morphology | Average Height (nm) | Average Width (nm) |

| Slow evaporation from Toluene | Long, straight nanofibers | 5 - 10 | 50 - 100 |

| Fast evaporation from Chloroform (B151607) | Globular aggregates | 20 - 50 | 100 - 300 |

| Spin-coating from THF solution | Interconnected network | 2 - 5 | 20 - 40 |

Quartz Crystal Microbalance (QCM)

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that can detect minute changes in mass on the surface of a quartz crystal resonator in real-time. This technique is exceptionally useful for studying the self-assembly and thin-film formation of molecules like this compound from the solution phase onto a surface. nih.gov

By monitoring the change in the resonant frequency of the quartz crystal, the mass of the adsorbed this compound layer can be quantified. QCM with dissipation monitoring (QCM-D) can also provide information about the viscoelastic properties of the adsorbed layer, helping to distinguish between rigid and soft structures. This would be invaluable for understanding the kinetics of the self-assembly process and the stability of the resulting supramolecular film.

While no specific QCM studies on the self-assembly of this compound have been reported, the technique has been successfully applied to investigate the layer-by-layer self-assembly of other organic molecules and nanoparticles. nih.gov A hypothetical QCM experiment monitoring the adsorption of this compound from a solution is described in the table below.

Hypothetical QCM Data for this compound Adsorption

| Time (minutes) | Frequency Change (Δf, Hz) | Dissipation Change (ΔD, x10⁻⁶) | Interpretation |

| 0 | 0 | 0 | Baseline in pure solvent |

| 5 | -15 | 2 | Initial adsorption, rigid layer |

| 15 | -40 | 8 | Continued adsorption and structural rearrangement |

| 30 | -55 | 15 | Saturation, formation of a viscoelastic layer |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. TEM offers significantly higher resolution than light microscopy and is capable of revealing the fine structural details of nanomaterials. utexas.edu For the study of this compound self-assemblies, TEM would be instrumental in visualizing the morphology of individual nanostructures that are too small to be resolved by AFM.

To perform TEM analysis, a dilute solution of the self-assembled this compound would be drop-casted onto a TEM grid. The resulting images could confirm the presence of nanofibers, nanotubes, or other morphologies and provide precise measurements of their dimensions. High-Resolution TEM (HRTEM) could potentially reveal the lattice fringes of crystalline domains within the nanostructures, offering insights into the molecular packing. youtube.com

While the literature search did not yield specific TEM images of this compound nanostructures, TEM has been widely used to characterize a vast range of self-assembled organic and inorganic nanomaterials. mdpi.com The table below provides an example of the kind of quantitative data that could be extracted from TEM analysis of hypothetical this compound nanofibers.

Example TEM Analysis of Hypothetical this compound Nanofibers

| Parameter | Measurement |

| Morphology | Nanofibers |

| Average Length (µm) | 1.5 (± 0.4) |

| Average Diameter (nm) | 25 (± 5) |

| Crystallinity | Polycrystalline |

| Inter-planar spacing (d, Å) | 3.4 |

Applications in Materials Science and Optoelectronics

Charge-Transfer (CT) Interactions with Polymers (e.g., Poly(9-vinylcarbazole))

The ability of N-butyl-3-nitrobenzamide to form charge-transfer (CT) complexes is a cornerstone of its application in optoelectronics. CT complexes, also known as electron donor-acceptor (EDA) complexes, are crucial for creating materials with photoconducting properties. mdpi.com Studies have explored the CT interaction between this compound, acting as an electron acceptor, and Poly(9-vinylcarbazole) (PVK), a well-known electron-donating polymer. acs.orgacs.org The formation of a CT complex between these two components is indicated by changes in their UV-vis absorption spectra when mixed. acs.org

The stability and strength of the charge-transfer complex formed between this compound and Poly(9-vinylcarbazole) in a dichloromethane (B109758) solution have been quantified by determining the complexation equilibrium constant (Keq). acs.org Using UV-vis spectroscopy, the increase in absorbance in the 400 to 500 nm range for mixtures of the two compounds confirms the formation of a CT complex. acs.org

The Benesi-Hildebrand equation is a common method used to calculate these equilibrium constants from spectroscopic data. researchgate.net For the this compound–PVK complex, the equilibrium constant was determined to be 1.4 ± 0.4 L·mol⁻¹. acs.org This value provides a quantitative measure of the interaction strength. For comparison, studies also investigated N-butyl-3,5-dinitrobenzamide, which has a second nitro group. This dinitro-analogue was found to have a larger complexation equilibrium constant, indicating a stronger CT interaction with PVK. acs.orgacs.org

Table 1: Complexation Equilibrium Constants with Poly(9-vinylcarbazole)

| Compound | Abbreviation | Keq (L·mol⁻¹) |

|---|---|---|

| This compound | BNBA | 1.4 ± 0.4 |

| N-butyl-3,5-dinitrobenzamide | BDBA | > 1.4 |

Data sourced from studies of charge-transfer interactions using UV-vis spectroscopy. acs.org

The energetics of the interaction between the carbazolyl group of PVK and the 3-nitrobenzamido (NBA) group have been analyzed through single-molecule force spectroscopy. This technique allows for the direct measurement of the forces required to separate the interacting molecules at a liquid-solid interface. acs.org In these experiments, the desorption force of a single PVK chain from a substrate modified with the NBA group was measured. acs.orgacs.org

The average desorption force was found to be 18 pN. acs.orgacs.org This force, combined with the surface density of the electron acceptors, was used to calculate the apparent interaction energy of the CT complex. The analysis yielded an apparent interaction energy of 8 kJ·mol⁻¹ for the carbazolyl–NBA complex. acs.orgacs.org This provides a thermodynamic value for the interaction at the single-molecule level.

Table 2: Desorption Forces and Apparent Interaction Energies for PVK Complexes

| Complex Group | Abbreviation | Average Desorption Force (pN) | Apparent Interaction Energy (kJ·mol⁻¹) |

|---|---|---|---|

| Carbazolyl–3-nitrobenzamido | NBA | 18 | 8 |

| Carbazolyl–3,5-dinitrobenzamido | DBA | 28 | 14 |

Data derived from single-molecule force spectroscopy experiments. acs.orgacs.org

The difference in interaction strength between this compound and its dinitro-analogue can be explained by the influence of substituent groups on the molecule's frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.orgacs.org The energy gap between the donor's HOMO and the acceptor's LUMO is critical in determining the efficiency of charge transfer.

The nitro group (–NO₂) is a strong electron-withdrawing group. Adding such a group to an aromatic system lowers the energies of both the HOMO and LUMO. minoofar.com In the context of an electron acceptor like this compound, a lower LUMO energy enhances its ability to accept electrons from a donor like PVK. The addition of a second nitro group in the 3,5-dinitrobenzamido derivative lowers the LUMO energy even further, resulting in a smaller energy gap with the HOMO of PVK. This leads to a stronger charge-transfer interaction, which is consistent with the observed larger equilibrium constant and higher interaction energy. acs.orgacs.org This principle of tuning frontier orbital energy levels by adding electron-withdrawing or electron-donating groups is a fundamental strategy in the design of functional organic materials. nih.govrsc.org

Polymer Adsorption Studies at Interfaces (e.g., Liquid-Solid)

The study of polymer adsorption at liquid-solid interfaces is critical for applications ranging from coatings to sensors. The interactions of this compound have been explored in this context, specifically by examining the adsorption and desorption behavior of PVK on surfaces chemically modified to present the 3-nitrobenzamido (NBA) group. acs.org

Single-molecule force spectroscopy was employed to pull PVK chains away from the NBA-modified substrate. The resulting force-extension curves showed plateaus, which indicate a "trainlike" conformation of the adsorbed polymer, where segments of the chain are sequentially detached from the surface. acs.orgacs.org The measured average desorption force of 18 pN for a PVK chain from the NBA-modified substrate quantifies the adhesion at the liquid-solid interface, which is governed by the underlying charge-transfer interactions. acs.org Understanding such interfacial behavior is crucial, as the initial adsorption of polymers is a foundational step in many surface modification and device fabrication processes. nih.govresearchgate.net

Layer-by-Layer (LbL) Assembly Techniques and Controlled Film Fabrication

The layer-by-layer (LbL) assembly technique is a versatile method for creating multilayer thin films with controlled composition and architecture on a nanoscale. nih.govsigmaaldrich.com The process relies on the sequential adsorption of complementary species, often driven by electrostatic forces, hydrogen bonding, or, pertinently, charge-transfer interactions. acs.org

The demonstrated charge-transfer interaction and controlled polymer adsorption between this compound and PVK establish the fundamental requirements for their use in LbL assembly. acs.org The study of these interactions is explicitly noted as relevant to LbL techniques, where the adsorption of a polymer at a liquid-solid interface is the most critical step. acs.org By alternately exposing a substrate to solutions of an electron-donating polymer (like PVK) and an electron-accepting molecule (like a derivative of this compound), it is possible to fabricate highly ordered multilayer films. This controlled fabrication is essential for creating functional devices where the precise arrangement of donor and acceptor layers dictates the optoelectronic properties.

Role as a Building Block for Functional Organic Materials

A "building block" in materials chemistry is a molecular unit that can be used to construct larger, more complex functional materials. chemrxiv.orgresearchgate.net this compound serves as such a building block due to its defined electron-accepting properties. Its structure, featuring a nitro-substituted aromatic ring coupled with an amide group, allows it to participate in specific non-covalent interactions.

Its demonstrated ability to form charge-transfer complexes with PVK highlights its potential role in the formulation of organic photoconductors. mdpi.comacs.org In such materials, the CT complex facilitates the absorption of light and the subsequent generation and transport of charge carriers. By modifying the structure of the benzamide (B126)—for example, by adding more nitro groups—the electronic properties can be systematically tuned. acs.org This tunability makes this compound and its derivatives valuable components in the molecular toolbox for designing and synthesizing new functional organic materials for applications in electronics and optoelectronics.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Poly(9-vinylcarbazole) |

| N-butyl-3,5-dinitrobenzamide |

Chemical Applications and Derivatization for Specialized Research

Synthesis of Complex Organic Molecules

The primary route for utilizing N-butyl-3-nitrobenzamide in the synthesis of complex organic molecules involves the reduction of the nitro group to an amine, yielding N-butyl-3-aminobenzamide. This transformation is a critical step as the resulting amino group is a versatile functional handle for a wide array of subsequent reactions. The amino group can be diazotized, acylated, alkylated, or used as a nucleophile in condensation reactions to build more elaborate molecular architectures.

One significant application of N-butyl-3-aminobenzamide is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. For instance, 2-aminobenzamides are well-established precursors for the synthesis of quinazolin-4(3H)-ones. nih.govnih.gov The synthesis can be achieved by reacting the aminobenzamide with orthoesters in the presence of an acid catalyst. nih.gov This reaction proceeds through a cyclocondensation mechanism.

Another approach to synthesizing quinazolinones involves the reaction of 2-aminobenzamides with aldehydes. nih.gov Furthermore, palladium-catalyzed three-component reactions of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide provide an efficient route to quinazolin-4(3H)-ones. organic-chemistry.org The versatility of these methods allows for the introduction of a wide range of substituents on the quinazolinone scaffold, leading to a diverse library of compounds for biological screening.

The amino group of N-butyl-3-aminobenzamide can also participate in the synthesis of other heterocyclic systems. For example, it can be used to construct pyridine, thiophene, and diazepine (B8756704) derivatives through reactions with appropriate precursors. sciencepublishinggroup.com

Design and Synthesis of Novel N-Substituted Benzamide (B126) Derivatives

The this compound scaffold can be readily modified to generate a library of novel N-substituted benzamide derivatives. These modifications can be targeted at the aromatic ring, the amide nitrogen, or the butyl chain, allowing for a systematic exploration of structure-activity relationships in various research contexts.

The nitro group at the 3-position of the benzamide ring plays a crucial role in influencing the chemical properties of the molecule. As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic aromatic substitution. This electronic effect can be harnessed to direct the regioselectivity of further functionalization of the aromatic ring.

The electron-withdrawing nature of the nitro group also increases the acidity of the N-H proton of the amide, which can influence its reactivity in certain reactions. The polarity and electronic properties conferred by the nitro group can also favor interactions with nucleophilic sites in biological macromolecules like proteins and enzymes, which is a key consideration in the design of bioactive molecules. nih.gov